Borate V

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Borate V is a compound belonging to the borate family, which consists of boron and oxygen anions Borates are known for their diverse structures and properties, making them valuable in various scientific and industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Borate V can be synthesized through various methods, including borate fusion and hydrothermal synthesis. In borate fusion, a ground sample is mixed with a borate flux (such as lithium or sodium) inside a crucible, heated to around 1000°C with agitation until the flux melts, and then dissolved homogeneously in the flux . The hot melt is then cast into a mold and cooled, resulting in a glass disk or poured into diluted acid for further analysis .

Industrial Production Methods: Industrial production of this compound often involves the use of borate minerals such as borax (sodium tetraborate) and boric acid. These minerals are processed through various chemical reactions to produce this compound in large quantities. The specific industrial methods may vary depending on the desired purity and application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Borate V undergoes several types of chemical reactions, including hydrolysis, oxidation, and complexation. For instance, the hydrolysis of borate networks involves the interaction of water molecules with the borate structure, leading to the formation of hydroxyl groups and the disruption of the borate network .

Common Reagents and Conditions: Common reagents used in reactions with this compound include water, acids, and bases. The hydrolysis reaction, for example, can be influenced by the presence of hydroxide ions (OH⁻) or hydrogen ions (H⁺), simulating basic or acidic environments . The reaction conditions, such as temperature and pH, play a crucial role in determining the reaction pathways and products.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. In hydrolysis, the products typically include hydroxylated borate species and water. In oxidation reactions, borate compounds may form various oxidized boron species.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1. Borate Bioactive Glasses (BBGs)

Borate bioactive glasses have been extensively studied for their potential in bone regeneration and wound healing. Research indicates that BBGs exhibit superior bioactivity compared to traditional silicate glasses. They are particularly effective in:

- Bone Regeneration : BBGs facilitate osteogenesis through controlled release of boron ions, which promote bone cell proliferation and differentiation. Studies show that the degradation of BBGs leads to the release of calcium and other ions that stimulate bone formation .

- Wound Healing : BBGs have been developed into microfibrous dressings that enhance wound healing processes. The incorporation of ions such as copper has been shown to improve angiogenesis, which is crucial for effective wound repair .

- Drug Delivery Systems : BBGs can serve as drug delivery devices for treating conditions like osteoporosis and chronic infections, due to their ability to release therapeutic agents in a controlled manner .

2. Interaction with Np(V)

Research has also explored the interaction of Borate V with neptunium(V) in alkaline conditions. The formation of Np(V)–borate complexes under specific pH conditions has implications for nuclear waste management. The solubility of neptunium compounds was significantly reduced in the presence of borate, indicating a potential retention mechanism for radioactive waste . This finding is critical for developing strategies to mitigate environmental risks associated with nuclear waste disposal.

Material Science Applications

1. Conductive Properties of Vanadate-Borate Glasses

Vanadate-borate glasses have demonstrated semiconducting properties, making them suitable for electronic applications. Research indicates that varying the composition of vanadium oxide and boron oxide affects the electrical conductivity and activation energy of these materials . Key findings include:

- Temperature Dependence : The conductivity increases with temperature and boron oxide content, suggesting potential applications in sensors and electronic devices.

- Structural Analysis : Studies using X-ray diffraction (XRD) and transmission electron microscopy (TEM) have shown that these glasses undergo structural transformations that enhance their conductive properties .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Gu et al., 2022 | Bone Regeneration | BBGs showed enhanced osteogenic response with controlled boron ion release, leading to improved bone healing in vivo. |

| Liu et al., 2022 | Wound Healing | Microfibrous BBG dressings facilitated faster wound closure and reduced inflammation compared to conventional treatments. |

| Zhang et al., 2020 | Nuclear Waste Management | Np(V)–borate complexes significantly reduced the solubility of neptunium in alkaline environments, aiding in waste containment strategies. |

Wirkmechanismus

The mechanism of action of Borate V involves its interaction with molecular targets and pathways. For example, boric acid, a related compound, inhibits biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors . The exact molecular targets and pathways may vary depending on the specific application and environment.

Vergleich Mit ähnlichen Verbindungen

Sodium Borate (Borax): Sodium borate is a well-known borate compound used in various applications, including cleaning agents and glass manufacturing.

Boric Acid: Boric acid is another common borate compound with applications in medicine and industry.

Potassium Borate: Potassium borate is used in applications such as metal refining and welding.

Uniqueness of Borate V: this compound stands out due to its unique chemical structure and properties, which make it suitable for specific applications that other borate compounds may not fulfill. Its ability to form stable complexes and undergo various chemical reactions makes it a valuable compound in scientific research and industrial processes.

Biologische Aktivität

Borate V, a compound with the CAS number 182442-81-5, is gaining attention in various fields of research, particularly in biomedicine and materials science. This article explores its biological activity, including its effects on cell viability, bone regeneration, and potential toxicity, supported by data tables and case studies.

Overview of this compound

This compound is a boron-containing compound that exhibits unique properties beneficial for biological applications. Research indicates that boron plays a crucial role in biological systems, influencing processes such as bone health, immune function, and cellular proliferation.

1. Cell Viability and Proliferation

Studies have shown that the concentration of boron ions released from borate bioactive glasses (BBGs) significantly impacts cell viability. For instance, higher concentrations of boron can inhibit the proliferation of osteogenic cells (MC3T3-E1). Research indicates that even a concentration of 2 mM boron ions can reduce cell density by approximately 40% .

Table 1: Effect of Boron Ion Concentration on MC3T3-E1 Cell Viability

| Boron Ion Concentration (mM) | % Cell Viability |

|---|---|

| 0.65 | 100% (nontoxic) |

| 2.00 | 60% |

| 5.20 | <50% (toxic) |

This table illustrates the dose-dependent relationship between boron ion concentration and cell viability.

2. Bone Regeneration

This compound has shown promise in enhancing bone regeneration. BBGs containing boron exhibit superior bioactivity compared to traditional silicate glasses. The degradation products of BBGs can stimulate osteoblast activity and promote mineralization, which is essential for bone repair .

Case Study: Borate Bioactive Glasses in Bone Healing

In a study involving BBG scaffolds, researchers observed that scaffolds with a composition of 52% B2O3 and varying amounts of calcium and sodium ions led to improved osteogenic differentiation in mesenchymal stem cells. The gradual release of boron ions during scaffold degradation was found to enhance cell proliferation and mineralization .

3. Toxicity Studies

While boron is essential in trace amounts, excessive exposure can lead to cytotoxic effects. In animal studies, high doses of boric acid have resulted in significant body weight loss and alterations in organ weights . For example:

Table 2: Toxicity Findings from Animal Studies

| Study Type | Dose (mg/kg/day) | Observed Effects |

|---|---|---|

| Dermal Toxicity (Rabbits) | 25-200 | Non-irritating, non-toxic |

| Oral Toxicity (Rats) | 1000 | Weight loss, organ weight changes |

| Inhalation Toxicity | >189 mg/m³ | Respiratory rate decrease |

These findings highlight the importance of monitoring boron levels to avoid adverse effects while leveraging its beneficial properties.

The biological activity of this compound is attributed to several mechanisms:

- Ion Release : The controlled release of boron ions from bioactive materials promotes cellular activities essential for tissue regeneration.

- Cell Signaling : Boron may influence signaling pathways involved in cell proliferation and differentiation.

- Mineralization : The presence of boron enhances the mineralization process critical for bone formation.

Eigenschaften

IUPAC Name |

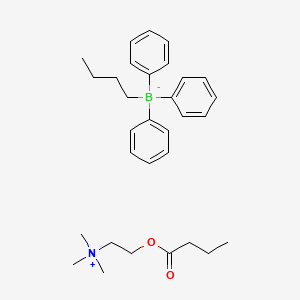

2-butanoyloxyethyl(trimethyl)azanium;butyl(triphenyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24B.C9H20NO2/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-5-6-9(11)12-8-7-10(2,3)4/h4-18H,2-3,19H2,1H3;5-8H2,1-4H3/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSRMQWTLSHKPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC(=O)OCC[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.